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molecular formula C8H5BF3NO2 B1462992 2-Cyano-3-(trifluoromethyl)phenylboronic acid CAS No. 1198181-40-6

2-Cyano-3-(trifluoromethyl)phenylboronic acid

Cat. No. B1462992
M. Wt: 214.94 g/mol
InChI Key: ISSIRNXSZUZLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338622B2

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (0.99 g, 7.02 mmol) in THF (25 ml) was added n-BuLi (2.80 ml, 2.5 M hexane solution, 7.02 mmol) at −10° C. After stirring for 10 min, this solution was cooled to −78° C., tris(1-methylethyl)borate (1.58 g, 8.4 mmol) was added, and the mixture was stirred for 5 min. To this solution was added a solution of 2-(trifluoromethyl)benzonitrile (1.00 g, 5.85 mmol) in THF (10 ml), and the mixture was stirred at −78° C. for 2 hr. The reaction solution was allowed to warm to room temperature, the reaction was quenched with acetic acid, and the solvent was evaporated under reduced pressure. Ethyl acetate was added to the residue, the precipitated solid was filtered off, and the filtrate was concentrated to give the title compound (3.14 g) as a mixture. This was used for the next reaction without performing further purification and identification.
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.[Li]CCCC.CC([O:19][B:20](OC(C)C)[O:21]C(C)C)C.[F:29][C:30]([F:40])([F:39])[C:31]1[CH:38]=[CH:37][CH:36]=[CH:35][C:32]=1[C:33]#[N:34]>C1COCC1>[C:33]([C:32]1[C:31]([C:30]([F:39])([F:40])[F:29])=[CH:38][CH:37]=[CH:36][C:35]=1[B:20]([OH:21])[OH:19])#[N:34]

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
2.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.58 g
Type
reactant
Smiles
CC(C)OB(OC(C)C)OC(C)C
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
FC(C1=C(C#N)C=CC=C1)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with acetic acid
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1C(F)(F)F)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g
YIELD: CALCULATEDPERCENTYIELD 249.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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